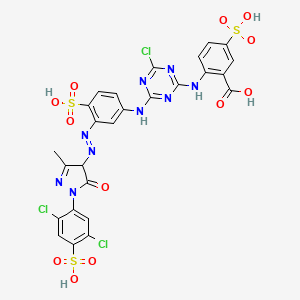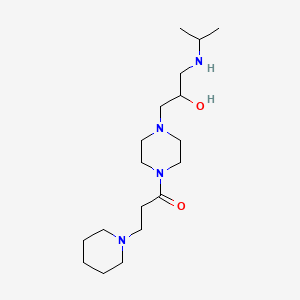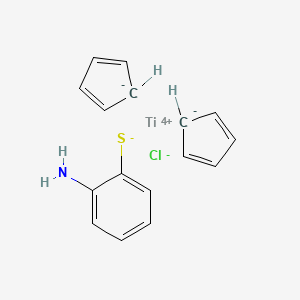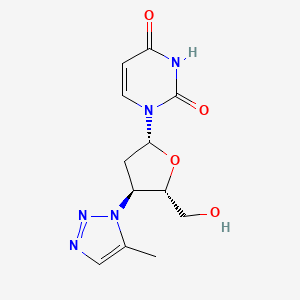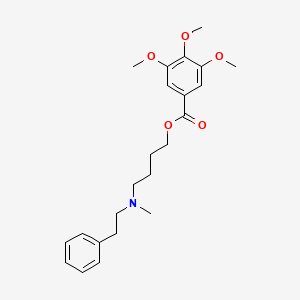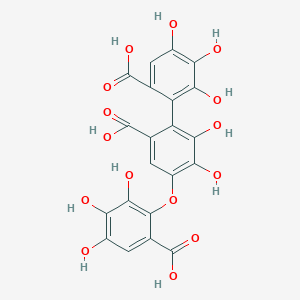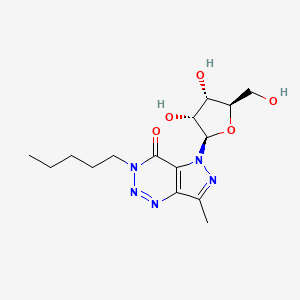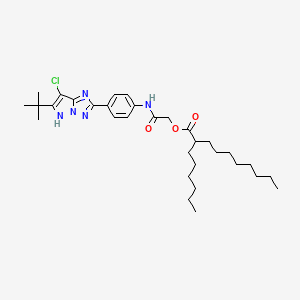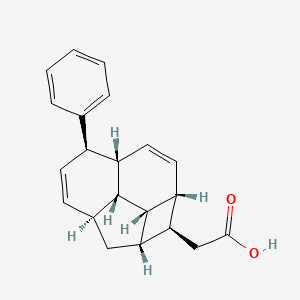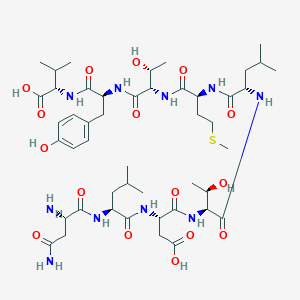
Unii-Q5FN1ryk3A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-Q5FN1ryk3A, also known as NLGN4X 131-139 (NLDTLMTYV), is a peptide sequence derived from the neuroligin-4 protein. Neuroligins are a family of proteins involved in the formation and maintenance of synapses in the nervous system. This particular peptide sequence is of interest due to its potential roles in neurological research and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NLGN4X 131-139 (NLDTLMTYV) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like NLGN4X 131-139 (NLDTLMTYV) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
NLGN4X 131-139 (NLDTLMTYV) can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized at methionine residues, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring methionine to its original state.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine-containing peptides.
Substitution: Peptide analogs with altered amino acid sequences.
Aplicaciones Científicas De Investigación
NLGN4X 131-139 (NLDTLMTYV) has several applications in scientific research:
Neurological Studies: Used to study synapse formation and maintenance, as well as neurological disorders like autism spectrum disorders.
Drug Development: Potential therapeutic target for developing drugs aimed at modulating synaptic function.
Biomarker Research: Investigated as a biomarker for certain neurological conditions.
Protein-Protein Interaction Studies: Used to explore interactions between neuroligins and other synaptic proteins.
Mecanismo De Acción
The mechanism of action of NLGN4X 131-139 (NLDTLMTYV) involves its interaction with other synaptic proteins, such as neurexins. These interactions are crucial for the formation and stabilization of synapses. The peptide sequence can modulate synaptic signaling pathways, influencing neuronal communication and plasticity.
Comparación Con Compuestos Similares
Similar Compounds
NLGN1 131-139: Another peptide derived from neuroligin-1, involved in synapse formation.
NLGN2 131-139: Derived from neuroligin-2, with roles in inhibitory synapse formation.
NLGN3 131-139: Derived from neuroligin-3, associated with both excitatory and inhibitory synapses.
Uniqueness
NLGN4X 131-139 (NLDTLMTYV) is unique due to its specific sequence and its association with neuroligin-4, which has distinct roles in synaptic function compared to other neuroligins. Its involvement in neurological disorders, particularly autism spectrum disorders, sets it apart from other neuroligin-derived peptides.
Propiedades
Número CAS |
1191913-58-2 |
|---|---|
Fórmula molecular |
C47H76N10O16S |
Peso molecular |
1069.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C47H76N10O16S/c1-21(2)16-30(51-39(64)28(48)19-34(49)61)42(67)52-33(20-35(62)63)44(69)57-38(25(8)59)45(70)53-31(17-22(3)4)41(66)50-29(14-15-74-9)40(65)56-37(24(7)58)46(71)54-32(18-26-10-12-27(60)13-11-26)43(68)55-36(23(5)6)47(72)73/h10-13,21-25,28-33,36-38,58-60H,14-20,48H2,1-9H3,(H2,49,61)(H,50,66)(H,51,64)(H,52,67)(H,53,70)(H,54,71)(H,55,68)(H,56,65)(H,57,69)(H,62,63)(H,72,73)/t24-,25-,28+,29+,30+,31+,32+,33+,36+,37+,38+/m1/s1 |
Clave InChI |
NEUKVFBOFKNFMY-VWWKDTOISA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


